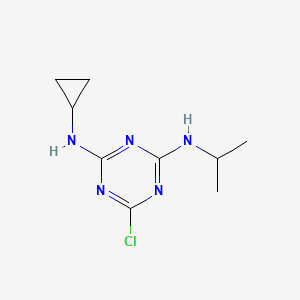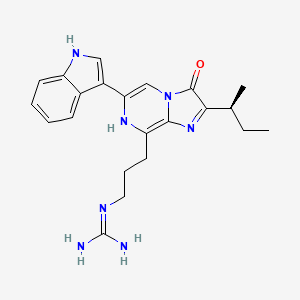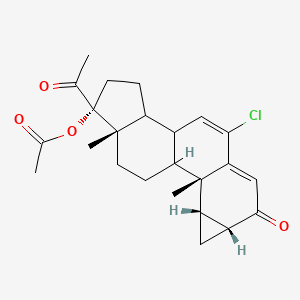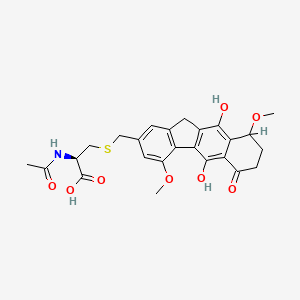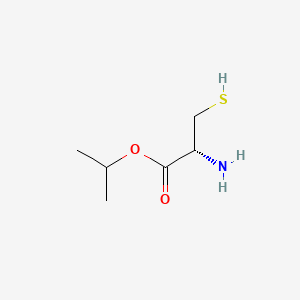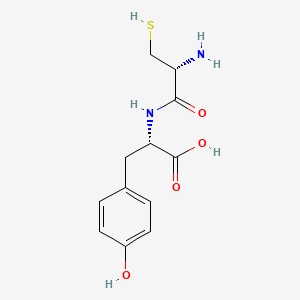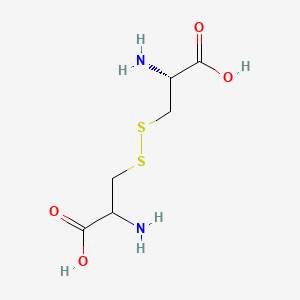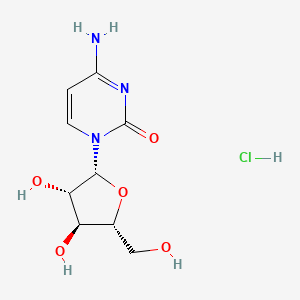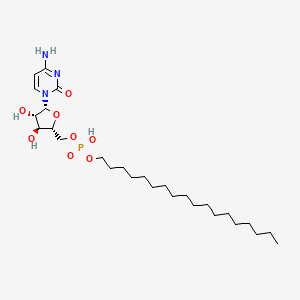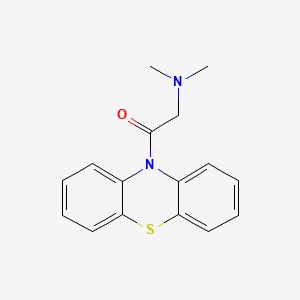
Dacemazine
Übersicht
Beschreibung
Erstmals im Jahr 1951 beschrieben, wurde es nie als eigenständiges Medikament vermarktet, obwohl eine Kombination aus Dacemazin und Di-tert-Butylnaphthalinsulfonat unter dem Handelsnamen Codopectyl als krampflösendes und hustenstillendes Mittel verkauft wurde .
Herstellungsmethoden
Die Synthese von Dacemazin beinhaltet die Bildung eines Amids zwischen Phenothiazin und Chloracetylchlorid, was zu 10-(Chloracetyl)-Phenothiazin führt. Die anschließende Substitution des verbleibenden Halogens durch Dimethylamin vervollständigt die Synthese . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Vorbereitungsmethoden
The synthesis of dacemazine involves the formation of an amide between phenothiazine and chloroacetyl chloride, resulting in 10-(Chloroacetyl)-phenothiazine. The subsequent displacement of the remaining halogen with dimethylamine completes the synthesis . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Dacemazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.
Substitution: Häufige Reagenzien wie Dimethylamin werden in Substitutionsreaktionen verwendet, um Halogenatome zu ersetzen.
Wissenschaftliche Forschungsanwendungen
Dacemazin wurde für verschiedene wissenschaftliche Forschungsanwendungen bewertet:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet.
Biologie: Seine Histamin-Antagonisten-Eigenschaften machen es nützlich bei der Untersuchung allergischer Reaktionen und anderer Histamin-vermittelter Prozesse.
Industrie: Es hat Anwendungen in der Entwicklung von krampflösenden und hustenstillenden Medikamenten.
Wirkmechanismus
Dacemazin entfaltet seine Wirkung, indem es als Histamin-Antagonist am H1-Subtyp wirkt. Das bedeutet, dass es die Wirkung von Histamin blockiert, einer Verbindung, die an allergischen Reaktionen beteiligt ist, indem es an die H1-Rezeptoren bindet. Dieser Mechanismus hilft, die mit der Freisetzung von Histamin verbundenen Symptome wie Entzündungen und Juckreiz zu reduzieren .
Wirkmechanismus
Dacemazine exerts its effects by acting as a histamine antagonist at the H1 subtype. This means it blocks the action of histamine, a compound involved in allergic reactions, by binding to the H1 receptors. This mechanism helps in reducing symptoms associated with histamine release, such as inflammation and itching .
Vergleich Mit ähnlichen Verbindungen
Dacemazin ist unter den Phenothiazin-Derivaten aufgrund seiner spezifischen Histamin-Antagonisten-Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
Chlorpromazin: Ein weiteres Phenothiazin-Derivat, das als Antipsychotikum eingesetzt wird.
Promethazin: Wird als Antihistaminikum und Antiemetikum eingesetzt.
Thioridazin: Wird als Antipsychotikum mit ähnlichen strukturellen Eigenschaften eingesetzt.
Diese Verbindungen teilen einen gemeinsamen Phenothiazin-Kern, unterscheiden sich aber in ihren spezifischen Anwendungen und Wirkungen.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCYAHWPVLPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199733 | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-61-6 | |
| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacemazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


